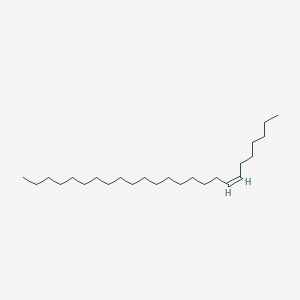
7(Z)-Pentacosene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7(Z)-Pentacosene is an unsaturated cuticular hydrocarbon that acts as a contact sex pheromone in fruit flies. In different species and genotypes of Drosophila, it can be found on both males and females. Pentacosene may stimulate copulation either by itself at high concentrations or when combined with other alkenes. Interestingly, the absolute level of pentacosene increases in Drosophila females immediately after copulation.
特性
IUPAC Name |
(Z)-pentacos-7-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORWYUWDGGVNRJ-SQFISAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of (Z)-7-Pentacosene in insect communication?
A1: (Z)-7-Pentacosene acts as a sex pheromone component in several insect species. Research suggests its involvement in mate location and recognition. In the green capsid bug, Lygocoris pabulinus, (Z)-7-Pentacosene is found in the female's leg extracts and headspace, attracting males. [] Interestingly, this compound is present in both sexes but in different ratios, highlighting its role in sexual differentiation. [] Similarly, in the swallowtail butterfly, Papilio polytes, (Z)-7-Pentacosene is more abundant in females, indicating a potential role in sexual signaling. []
Q2: How does the presence of other compounds affect the activity of (Z)-7-Pentacosene?
A2: Research suggests that the activity of (Z)-7-Pentacosene can be modulated by the presence of other compounds. In Lygocoris pabulinus, a specific ratio of (Z)-7-Pentacosene and (Z)-9-pentacosene (1:5) is found in males, while females exhibit a 5:1 ratio. [] This difference in ratios suggests that the combination and relative amounts of these alkenes play a crucial role in mate recognition and attraction. [] Additionally, other compounds like hexyl butyrate and (E)-2-hexenyl butyrate are detected in both sexes and might contribute to complex chemical signaling. []
Q3: Are there any specific analytical techniques used to study (Z)-7-Pentacosene?
A3: Several analytical techniques are employed to study (Z)-7-Pentacosene and other volatile compounds in insects. Coupled Gas Chromatography-Electroantennography (GC-EAD) is used to identify compounds that elicit a response from insect antennae, indicating their biological relevance. [] This technique confirmed the EAD-activity of (Z)-7-Pentacosene and (Z)-9-pentacosene in Lygocoris pabulinus. [] Additionally, Gas Chromatography/Mass Spectrometry (GC/MS) is used for compound identification and quantification. [] These techniques allow researchers to analyze complex mixtures of volatile compounds and understand their role in insect chemical ecology.
Q4: Does diet impact the production of (Z)-7-Pentacosene in insects?
A4: While the provided research doesn't directly investigate the impact of diet on (Z)-7-Pentacosene production, one study on Drosophila melanogaster reveals that diet significantly affects the overall cuticular hydrocarbon profile, including other pheromones. [] This suggests that diet could potentially influence the production of (Z)-7-Pentacosene as well, but further research is needed to confirm this hypothesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
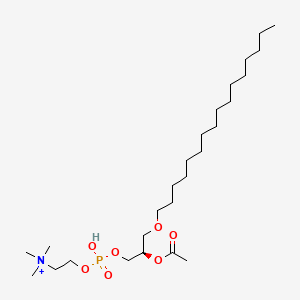
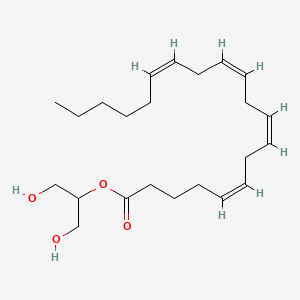

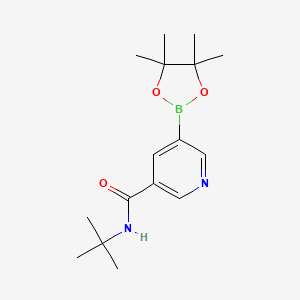
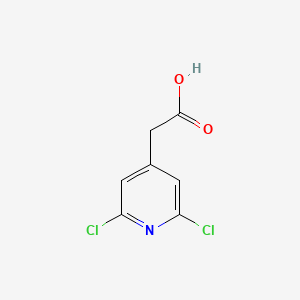
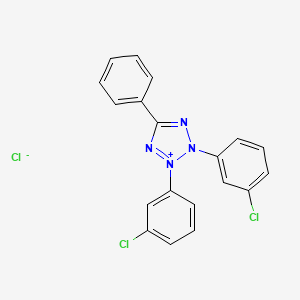
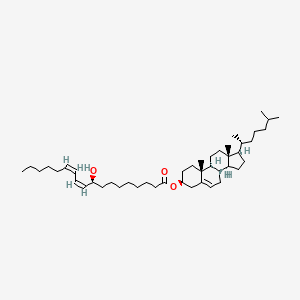
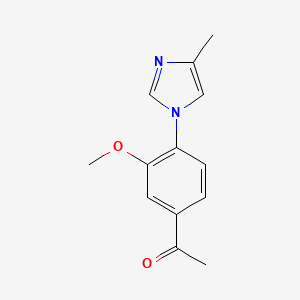
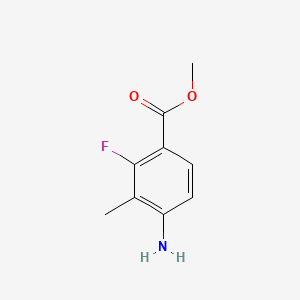
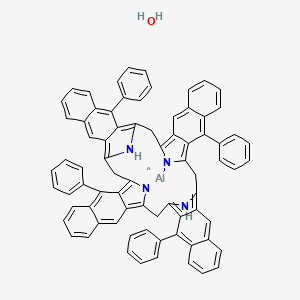
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)
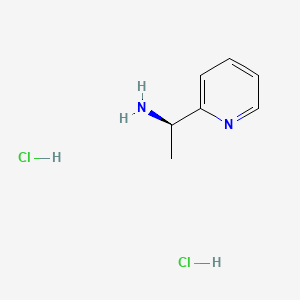

![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)
